molecular formula C23H29N3O4 B2667116 N-cycloheptyl-2-(1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)-2-oxoacetamide CAS No. 872855-65-7

N-cycloheptyl-2-(1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)-2-oxoacetamide

Cat. No. B2667116
M. Wt: 411.502
InChI Key: ZINRIQNCLIYYEH-UHFFFAOYSA-N
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Description

N-cycloheptyl-2-(1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)-2-oxoacetamide, also known as CMI-977, is a synthetic compound that has been extensively studied for its potential therapeutic applications. This compound belongs to the class of indole-2-carboxamides and has been shown to exhibit anti-inflammatory and immunomodulatory properties.

Scientific Research Applications

Broad-spectrum Antifungal Agents

2-(2-oxo-morpholin-3-yl)-acetamide derivatives, related to N-cycloheptyl-2-(1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)-2-oxoacetamide, have been identified as fungicidal agents against Candida species and show antifungal activity against Aspergillus species. Optimization of these derivatives led to compounds with improved plasmatic stability and broad antifungal activity in vitro against various fungi species, including molds and dermatophytes. In vivo efficacy in a murine model of systemic Candida albicans infection demonstrated significant fungal load reduction in kidneys (Bardiot et al., 2015).

Reaction Regioselectivity

Studies have explored the reaction of cyanothioacetamide with 2-acetylcyclohexanone, 2-acetylcyclopentanone, and their enamines, revealing non-regiospecific character leading to the formation of mixtures of pyridine-thiones with a predominance of certain derivatives. This highlights the chemical's utility in understanding reaction pathways and regioselectivity in organic synthesis (Dotsenko et al., 2012).

Transamination Processes

The transamination of cyanothioacetamide with morpholine, closely related to the chemical , results in the formation of products like 3-(morpholin-1-yl)-3-thioxopropanenitrile and 3-(morpholin-1-yl)-3-thioxopropanethioamide. These findings contribute to the understanding of transamination reactions and the synthesis of novel compounds with potential biological applications (Dyachenko et al., 2012).

Synthesis of Heterocycles

Research on the synthesis of heterocycles via 2-picolinium bromide and the antimicrobial activities of the products demonstrate the chemical's relevance in generating novel heterocyclic compounds with potential pharmaceutical applications. This includes the production of thiophene and aniline derivatives, contributing to the development of new antimicrobial agents (Darwish, 2008).

Enantioselective Synthesis

N-cycloheptyl-2-(1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)-2-oxoacetamide may also find application in the field of enantioselective synthesis, as indicated by studies on chiral oxazolopiperidone lactams. These compounds serve as versatile intermediates for the enantioselective construction of piperidine-containing natural products and bioactive compounds, showcasing the potential for the development of enantiopure substances with specific biological activities (Escolano et al., 2006).

properties

IUPAC Name

N-cycloheptyl-2-[1-(2-morpholin-4-yl-2-oxoethyl)indol-3-yl]-2-oxoacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H29N3O4/c27-21(25-11-13-30-14-12-25)16-26-15-19(18-9-5-6-10-20(18)26)22(28)23(29)24-17-7-3-1-2-4-8-17/h5-6,9-10,15,17H,1-4,7-8,11-14,16H2,(H,24,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZINRIQNCLIYYEH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCC(CC1)NC(=O)C(=O)C2=CN(C3=CC=CC=C32)CC(=O)N4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H29N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-cycloheptyl-2-(1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)-2-oxoacetamide

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